

Technical Guide: GC-MS Profiling and Fragmentation Dynamics of Diethoxy-methyl-silane (DEMS)

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Compound of Interest

Compound Name: Diethoxy-methyl-silane

Cat. No.: B7803592

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Executive Summary

Diethoxy-methyl-silane (DEMS), a pivotal organosilicon hydride, serves as a versatile reducing agent and a precursor in hydrosilylation chemistries.^[1] Unlike its tri-alkoxy analogs, DEMS possesses a unique steric and electronic profile due to the direct

bond. This guide provides a definitive mass spectral analysis of DEMS, contrasting it with functional alternatives like Triethoxysilane (TES) and Dimethyldiethoxysilane (DMDES).

The correct identification of DEMS relies on distinguishing its hydride-loss (

) and ethoxy-loss (

) pathways from the fragmentation patterns of homologous silanes. This document outlines the mechanistic causality of these ions and provides a validated protocol for their detection.

Comparative Performance Profile

In drug development and materials synthesis, DEMS is often compared to Triethoxysilane (TES) for reducing power and Dimethyldiethoxysilane (DMDES) for capping efficiency. The

following table contrasts their mass spectral signatures to facilitate rapid identification in complex reaction mixtures.

Table 1: Mass Spectral & Physicochemical Comparison of DEMS and Analogs

Feature	Diethoxy-methylsilane (DEMS)	Triethoxysilane (TES)	Dimethyldiethoxysilane (DMDES)
CAS Registry	2031-62-1	998-30-1	78-62-6
Structure			
Mol. Weight	134.25 g/mol	164.27 g/mol	148.28 g/mol
Molecular Ion ()	m/z 134 (Weak/Trace)	m/z 164 (Trace)	m/z 148 (Weak)
Primary Base Peak	m/z 119 ()	m/z 119 ()	m/z 133 ()
Diagnostic Ion 1	m/z 89 ()	m/z 163 ()	m/z 103 ()
Diagnostic Ion 2	m/z 133 ()	m/z 79 ()	m/z 75 (Dimethylsilylene)
Retention Index (DB-5)	~850 - 870	~900 - 920	~880 - 900

“

Critical Insight: Both DEMS and TES produce a dominant ion at m/z 119. However, the mechanism differs: in DEMS, m/z 119 arises from methyl loss (

), whereas in TES, it arises from ethoxy loss (

). The presence of m/z 89 is the definitive "fingerprint" marker for DEMS, distinguishing it from TES.

Fragmentation Mechanism & Causality

The fragmentation of DEMS under Electron Ionization (70 eV) is governed by the relative stability of the resulting silylium ions. Silicon stabilizes positive charges effectively (the

-silicon effect), but in the gas phase,

-cleavage dominates.

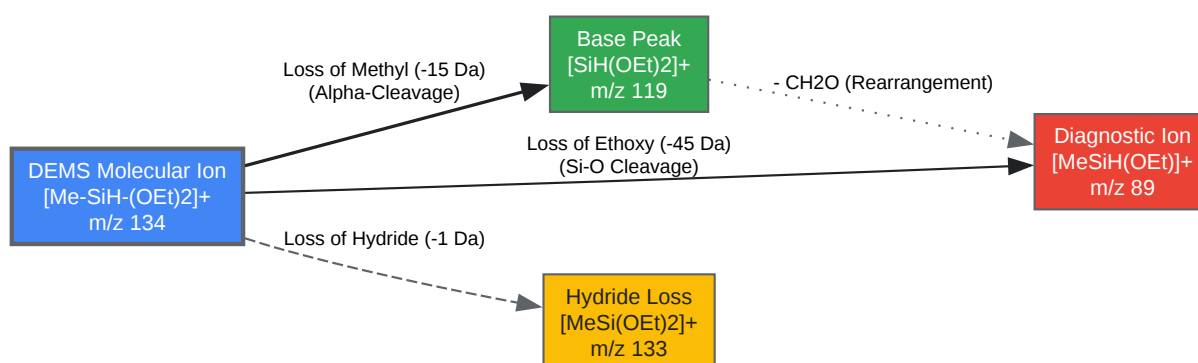
The Mechanistic Pathways

- Pathway A (Methyl Loss - Dominant): The C-Si bond is cleaved to release a methyl radical ($\text{CH}_3\cdot$), generating the stable diethoxysilylium cation ($[\text{Si}(\text{OC}_2\text{H}_5)_2]^+$, m/z 119). This is energetically favored, making it the base peak.
- Pathway B (Ethoxy Loss): Cleavage of the C-O bond expels an ethoxy radical ($\text{C}_2\text{H}_5\text{O}\cdot$), yielding the methyl-ethoxy-silylium cation ($[\text{Si}(\text{OC}_2\text{H}_5)(\text{CH}_3)]^+$, m/z 89).
- Pathway C (Hydride Loss): The C-H bond is cleaved to release a hydride ion (H^-), generating the methyl-silylium cation ($[\text{Si}(\text{OC}_2\text{H}_5)_2\text{CH}_2]^+$, m/z 117).

bond, while reactive chemically, is strong. However, loss of
occurs to a minor extent, producing the cation at
133.

Visualization of Fragmentation Dynamics

The following diagram maps the specific ionization pathways for DEMS.



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Figure 1: Mechanistic fragmentation pathway of **Diethoxy-methyl-silane** under 70 eV Electron Ionization.

Validated Experimental Protocol

To ensure reproducible detection of DEMS and separation from hydrolysis byproducts (e.g., silanols), the following protocol utilizes a non-polar stationary phase and strict moisture control.

Reagents & Preparation

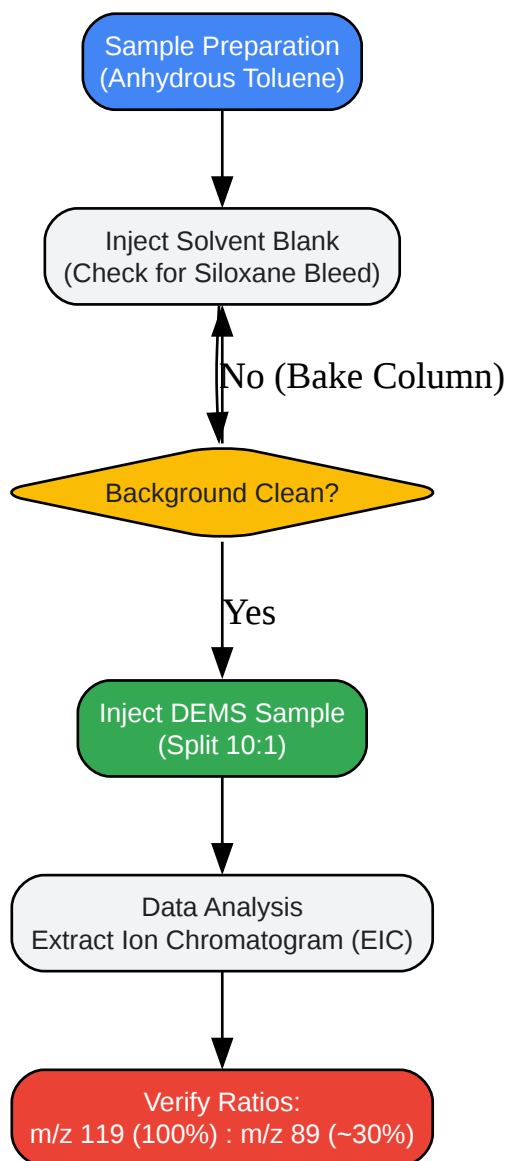
- Solvent: Anhydrous Toluene or Dichloromethane (DCM). Avoid alcohols (Methanol/Ethanol) to prevent transesterification.
- Standard: Diethoxymethylsilane (98%+ purity).
- Concentration: 100 µg/mL (100 ppm) for scan mode; 1-10 ppm for SIM mode.

Instrumental Parameters (Agilent 7890/5977 or equivalent)

Parameter	Setting	Rationale
Inlet Temp	220°C	High enough to volatilize, low enough to prevent thermal degradation of Si-H.
Injection	Split 10:1	Prevents column saturation; DEMS is highly responsive.
Column	DB-5ms (30m x 0.25mm x 0.25µm)	Standard non-polar phase separates silanes by boiling point.
Carrier Gas	Helium @ 1.0 mL/min	Constant flow for stable retention times.
Oven Program	40°C (2 min) 10°C/min 250°C	Low initial temp is critical for volatile silanes (BP of DEMS is ~94°C).
Ion Source	EI (70 eV), 230°C	Standard ionization energy for library matching.
Scan Range	m/z 35 - 350	Captures low mass fragments (29, 45) and molecular ion.[2]

Workflow Logic Diagram

This workflow ensures data integrity by incorporating blank subtraction and system suitability checks.



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Figure 2: Analytical workflow for the validation of DEMS utilizing ion ratio confirmation.

Interpretation of Results

When analyzing real-world samples, researchers must look for the Ion Ratio Integrity.

- Target Peak: Retention time approx. 4.5 - 5.5 min (method dependent).
- Confirmation: The abundance of

89 should be approximately 20-40% of the base peak (

119).

- Interference Warning: If

163 is observed, the sample is contaminated with Triethoxysilane. If

75 (

) is prominent, the sample has likely undergone hydrolysis.

References

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